Product packaging for human herpesvirus 6 p41 protein(Cat. No.:CAS No. 138415-18-6)

human herpesvirus 6 p41 protein

Cat. No.: B1178075
CAS No.: 138415-18-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Human Herpesvirus 6 (HHV-6) Biology and Classification

Initially isolated from patients with lymphoproliferative disorders and AIDS, HHV-6 was first named human B-lymphotropic virus. nih.govnih.gov Subsequent research revealed its primary tropism for CD4+ T lymphocytes. nih.govnih.gov HHV-6 is classified within the Orthoherpesviridae family, subfamily Betaherpesvirinae, and the genus Roseolovirus. wikipedia.orgyoutube.com

There are two distinct but closely related species of HHV-6: HHV-6A and HHV-6B. wikipedia.orgnih.gov While they share approximately 90% nucleotide sequence identity, they exhibit differences in their biological properties and disease associations. nih.govasm.org HHV-6B is the primary cause of exanthema subitum, a common childhood illness also known as roseola infantum. wikipedia.orgmedscape.com HHV-6A is considered more neurovirulent and is more frequently detected in patients with neuroinflammatory conditions. wikipedia.org

The structure of the HHV-6 virion is typical of herpesviruses, comprising a linear, double-stranded DNA genome enclosed within an icosahedral capsid. wikipedia.orgnih.gov This is surrounded by a proteinaceous tegument and an outer lipid envelope derived from the host cell. wikipedia.orgnih.gov A unique characteristic of HHV-6 is its ability to integrate its genome into the telomeres of host chromosomes, a feature that plays a role in its latency. nih.govnih.gov

FeatureDescription
Family Orthoherpesviridae wikipedia.org
Subfamily Betaherpesvirinae wikipedia.org
Genus Roseolovirus wikipedia.org
Species Human herpesvirus 6A (HHV-6A), Human herpesvirus 6B (HHV-6B) wikipedia.org
Genome Linear, double-stranded DNA wikipedia.org
Primary Target Cells CD4+ T lymphocytes nih.govnih.gov
Common Disease Exanthema subitum (roseola infantum), primarily caused by HHV-6B wikipedia.orgmedscape.com
Latency Establishes lifelong latency, with the ability to integrate into host cell telomeres nih.govnih.gov

Identification and Initial Characterization of Human Herpesvirus 6 p41 Protein

The this compound, an early nuclear antigen, was first identified and cloned from HHV-6-infected T cells. nih.govmicrobiologyresearch.org This protein, with a molecular weight of 41 kDa, was found to localize to the nucleus of infected cells. nih.govmicrobiologyresearch.org The gene encoding p41 is designated as U27. nih.govasm.org

Initial studies revealed that p41 is a DNA-binding protein. asm.orgnih.gov Further investigation showed a significant structural and functional homology between HHV-6 p41 and the UL44 gene product of human cytomegalovirus (HCMV), another betaherpesvirus. nih.govmicrobiologyresearch.org Specifically, HHV-6 p41 shares 44% sequence identity with the HCMV DNA-binding protein ICP36. nih.govmicrobiologyresearch.org This homology suggested a similar role for p41 in the viral replication process.

A pivotal discovery was the observation that p41 interacts with the HHV-6 DNA polymerase (Pol-6). nih.gov Co-immunoprecipitation experiments demonstrated that a 110-kDa protein, identified as Pol-6, was pulled down along with p41 from infected cell lysates. nih.gov This interaction is crucial for the function of p41.

Significance of HHV-6 p41 Protein in Viral Research

The HHV-6 p41 protein is a subject of significant interest in viral research due to its multifaceted roles in the viral life cycle and its potential involvement in human diseases.

A DNA Polymerase Processivity Factor: The primary and most well-characterized function of p41 is its role as a DNA polymerase processivity factor. nih.govasm.org By binding to the viral DNA polymerase, p41 dramatically increases the rate of DNA synthesis. asm.orgnih.gov This function is essential for the efficient replication of the viral genome. The protein encoded by the U27 gene acts as a processivity factor for the DNA polymerase encoded by the U38 gene. nih.gov

A Putative Transcription Factor: Beyond its role in DNA replication, there is evidence to suggest that p41 may also function as a transcription factor. asm.orgunl.edu Studies have shown that p41 can transactivate the promoter of the human immunodeficiency virus (HIV) long terminal repeat (LTR). asm.orgunl.edu This transactivating capability suggests that p41 might influence the expression of both viral and host genes, potentially contributing to the complex interactions between HHV-6 and other viruses like HIV. wikipedia.orgnih.gov

Role in Neurological Diseases: The p41 protein has been implicated in the pathogenesis of neurological diseases, most notably multiple sclerosis (MS). asm.org The expression of p41 has been detected in oligodendrocytes of MS patients. asm.org This has led to research exploring the link between HHV-6 infection and the development or progression of MS. asm.orgki.se However, studies examining serum antibody responses to p41 in MS patients have not consistently shown a definitive link. ki.se The p41 antigen has also been detected in brain tissue from patients with temporal lobe epilepsy. researchgate.net

Antigenic Divergence and Viral Typing: Research has revealed antigenic differences in the p41 protein between HHV-6A and HHV-6B. asm.orgnih.gov A specific monoclonal antibody was found to recognize the p41 protein of HHV-6A but not HHV-6B. asm.orgnih.gov This discovery has been valuable for developing tools to differentiate between the two viral variants in research and clinical settings. nih.gov

Function/SignificanceDetails
DNA Polymerase Processivity Factor Binds to viral DNA polymerase (Pol-6) to significantly increase the rate of DNA synthesis. nih.govasm.orgnih.gov
Transcription Factor Activity Can transactivate the HIV long terminal repeat (LTR) promoter. asm.orgunl.edu
Implication in Neurological Disease Detected in oligodendrocytes of multiple sclerosis patients and in brain tissue of temporal lobe epilepsy patients. asm.orgresearchgate.net
Antigenic Differentiation Exhibits antigenic differences between HHV-6A and HHV-6B, allowing for variant-specific detection. asm.orgnih.gov

Properties

CAS No.

138415-18-6

Molecular Formula

C12H13N5O5S2

Synonyms

human herpesvirus 6 p41 protein

Origin of Product

United States

Molecular Biology and Genetics of Human Herpesvirus 6 P41 Protein

Gene Expression Kinetics of HHV-6 p41 Protein

The timing of p41 expression during the viral replication cycle is precisely controlled, consistent with its function in DNA synthesis. Herpesvirus genes are typically expressed in a temporal cascade, classified as immediate-early (IE), early (E), or late (L) genes. nih.gov

The HHV-6 p41 gene is classified as an early (E) or, more specifically, an early-late gene. nih.govnih.govnih.gov Studies using metabolic inhibitors show that the synthesis of p41 RNA is not detectable during the immediate-early phase of infection but occurs before the onset of late gene expression. unl.edu Its expression is dependent on viral protein synthesis but precedes the major phase of viral DNA replication, a hallmark of early genes. unl.edu The "early-late" designation stems from findings that its expression is significantly, though not completely, inhibited by phosphonoacetic acid (PAA), an inhibitor of viral DNA polymerase. nih.govnih.govunl.edu This indicates that while its transcription begins early, it continues and may be enhanced after the initiation of viral DNA replication.

The expression of the p41 protein is tightly regulated throughout the course of HHV-6 infection. As an early protein, its synthesis is initiated following the expression of immediate-early transactivating proteins. nih.gov The p41 protein is first detectable in the nucleus of infected cells at approximately 24 hours post-infection, with its levels increasing significantly by 48 to 96 hours. nih.gov After this peak, the accumulation of p41 protein begins to decrease at later stages of infection (144 to 192 hours post-infection). nih.gov This kinetic profile aligns perfectly with its role as a DNA polymerase accessory factor, which is required during the phase of active viral genome replication. uniprot.orgnih.gov

Table 2: Summary of HHV-6 p41 Protein (U27) Characteristics

CharacteristicDescription
Gene Name U27 hhv-6foundation.org
Protein Name p41, Phosphoprotein P41 (PP41), Polymerase accessory protein (PAP) uniprot.org
Function DNA polymerase processivity factor; increases the processivity of polymerization. nih.govuniprot.org
Genomic Locus Transcribed from the pCD41 (U27) locus, producing multiple RNA species. nih.govnih.gov
Promoter Features Contains a TATA box and a critical cis-regulatory element called the EA site. nih.govnih.gov
Gene Class Early-Late (β-γ) nih.govnih.govnih.gov
Expression Kinetics Protein detected from 24 hpi, peaks around 96 hpi, then declines. nih.gov
Regulation Activated in infected cells by viral factors; requires binding of C1/C2 factors and displacement of C3/C4 factors at the EA site. nih.govnih.gov

Genetic Variants and Sequence Conservation of Human Herpesvirus 6 p41 Protein

HHV-6A and HHV-6B p41 Sequence Divergence (e.g., S328N)

Although the p41 protein is generally conserved between HHV-6A and HHV-6B, specific amino acid differences exist that allow for their differentiation. nih.govnih.gov A key and well-documented divergence is the amino acid substitution at position 328. nih.gov In HHV-6A strains, this position is occupied by a serine (S) residue, whereas in HHV-6B strains, it is an asparagine (N) residue. nih.gov This S328N substitution is critical for the antigenic discrimination between the two viral species. nih.gov A specific monoclonal antibody, MAb to p41/38, recognizes an epitope on the HHV-6A p41 protein that includes serine 328 but fails to bind to the corresponding region on the HHV-6B p41 protein due to the presence of asparagine. nih.gov

A broader analysis of 46 clinical HHV-6 strains identified 28 amino acid changes (7.6%) among the 368 residues of the p41 protein when compared to the reference U1102 (variant A) sequence. nih.gov Of these, 11 amino acid changes (3.0%) were found to specifically distinguish HHV-6A from HHV-6B. nih.gov

FeatureHHV-6A p41HHV-6B p41
Amino Acid at Position 328 Serine (S)Asparagine (N)
Reactivity with MAb to p41/38 ReactiveNon-reactive
Reference Strain Example GS, U1102Z29, HST

This table highlights the key diagnostic amino acid substitution at position 328 of the p41 protein and its effect on antibody recognition between HHV-6A and HHV-6B. nih.gov

Evolutionary Conservation of HHV-6 p41 as a Processivity Factor

Despite the sequence divergence that distinguishes the two species, the HHV-6 p41 protein is highly conserved in its function as a DNA polymerase processivity factor. nih.gov This conservation is essential for viral replication. nih.gov The intravariant amino acid variability is remarkably low, with a median of 1.2% for HHV-6A and just 0.3% for HHV-6B. nih.gov This high degree of conservation extends to the regions of the protein responsible for its critical functions. nih.gov Structural modeling based on the homolog in human cytomegalovirus (HCMV), pUL44, indicates that the residues in the p41 regions that interact with the viral DNA polymerase and the viral DNA are either identical or highly similar between HHV-6A and HHV-6B. nih.gov

The functional conservation is further underscored by the homology of p41 to processivity factors in other betaherpesviruses. The HHV-6 p41 protein shares 44% sequence identity with the HCMV DNA-binding protein ICP36 (the product of the UL44 gene), which also functions as a DNA polymerase processivity factor. nih.govmicrobiologyresearch.org This evolutionary conservation of structure and function across different, yet related, herpesviruses highlights the fundamental importance of this protein in the viral life cycle. nih.govnih.gov The combination of being both highly conserved and essential for viral replication suggests that the p41 protein could be a valuable target for the development of antiviral therapies. nih.gov

Biochemical Characterization of Human Herpesvirus 6 P41 Protein

General Protein Features

The p41 protein of HHV-6 is identified as a 41-kDa early nuclear antigen. microbiologyresearch.org It is expressed in T cells infected with HHV-6 and localizes to the nucleus of the host cell. microbiologyresearch.org The gene encoding p41, designated U27, is conserved in both HHV-6A and HHV-6B variants. nih.gov Functionally, the p41 protein is considered a putative DNA polymerase stimulatory factor. microbiologyresearch.orgnih.gov This role is suggested by its significant sequence identity (44%) with the human cytomegalovirus (HCMV) DNA-binding protein, ICP36, which is known to be a DNA polymerase-associated stimulatory factor. microbiologyresearch.org

FeatureDescription
Molecular Weight 41-kDa
Cellular Localization Nucleus
Expression Time Early in the viral replication cycle
Gene U27
Homology 44% sequence identity with HCMV ICP36 (UL44 gene product)
Putative Function DNA polymerase stimulatory factor

DNA-Binding Activity of HHV-6 p41 Protein

A primary function of the HHV-6 p41 protein is its ability to bind to DNA. microbiologyresearch.orguniprot.org This interaction is fundamental to its proposed role in viral DNA replication.

Specificity of DNA Interaction

Research has demonstrated that the HHV-6 p41 protein binds to single-stranded DNA (ssDNA). microbiologyresearch.orguniprot.org The affinity of p41 for ssDNA is comparable to that of its human cytomegalovirus homolog, ICP36. microbiologyresearch.org Further studies have indicated that p41 binds to the viral DNA polymerase, which significantly enhances the rate of DNA synthesis. nih.gov This interaction underscores its role as a key accessory protein in the viral replication machinery.

Post-Translational Modifications of HHV-6 p41 Protein

The function and activity of the p41 protein can be further regulated by post-translational modifications. These modifications can alter the protein's structure, localization, and interactions with other molecules.

Glycosylation and Other Modifications

While late proteins of HHV-6 are often glycosylated, specific details regarding the glycosylation of the early p41 protein are not extensively documented in the provided search results. nih.gov However, one study observed that in protein extracts from a patient with mesial temporal lobe epilepsy, the reactive band for the anti-HHV-6 p41 antibody had a slightly higher molecular mass than expected, between 45 and 50 kDa. researchgate.net This could potentially be due to post-translational modifications such as glycosylation, though further research is needed for confirmation. researchgate.net

Other post-translational modifications, such as SUMOylation, have been characterized for other HHV-6 immediate-early proteins, like IE1. nih.gov This process involves the covalent attachment of Small Ubiquitin-related Modifier (SUMO) proteins and can influence protein stability and function. nih.gov While direct evidence for p41 SUMOylation is not present in the provided results, it represents a potential area for future investigation into the regulation of p41.

Functional Roles of Human Herpesvirus 6 P41 Protein in the Viral Life Cycle

Role as a Viral DNA Processivity Factor

The p41 protein functions as a crucial viral DNA processivity factor, a role analogous to the UL44 protein of human cytomegalovirus (HCMV), with which it shares significant sequence homology. nih.govnih.gov Processivity, in this context, refers to the ability of a DNA polymerase to remain associated with the DNA template and continuously synthesize a new DNA strand without dissociating. The p41 protein enhances the processivity of the HHV-6 DNA polymerase (pU38), ensuring the efficient and complete replication of the viral genome. nih.govpasteur.fr This function is critical for the virus, as the long, linear double-stranded DNA genome of HHV-6 must be faithfully copied to produce progeny virions. nih.gov

Studies have shown that p41 is a DNA-binding protein with an affinity for single-stranded DNA (ssDNA). nih.gov This interaction is thought to be a key aspect of its function as a processivity factor, allowing it to anchor the DNA polymerase to the template strand. The conservation of the pU27 gene, which encodes p41, across different HHV-6 strains underscores its essential role in viral replication. nih.gov

Contribution to Viral DNA Synthesis and Replication

Mechanism of DNA Polymerase Stimulation

The p41 protein directly stimulates the activity of the HHV-6 DNA polymerase. nih.gov This stimulation is achieved through a specific protein-protein interaction. Research has demonstrated that p41 forms a stable complex with the viral DNA polymerase in HHV-6 infected cells. researchgate.net This physical association is believed to induce a conformational change in the polymerase, enhancing its catalytic activity and its ability to initiate and elongate new DNA strands. The interaction essentially transforms the polymerase into a more robust and efficient replication machine.

Impact on DNA Product Length

A significant consequence of p41's processivity-enhancing function is its profound impact on the length of the DNA products synthesized by the viral polymerase. In the absence of p41, the HHV-6 DNA polymerase exhibits distributive synthesis, meaning it frequently dissociates from the DNA template, resulting in the production of only short DNA fragments. However, in the presence of p41, the polymerase becomes highly processive, capable of synthesizing long, continuous DNA strands that can encompass the entire length of the viral genome. researchgate.net This ensures the complete replication of the genetic material necessary for packaging into new virus particles.

Involvement in Viral Replication Compartment Formation

Viral replication does not occur randomly within the nucleus of an infected cell. Instead, herpesviruses, including HHV-6, organize the formation of specialized structures known as replication compartments or replication organelles. frontiersin.org These compartments are discrete sites within the nucleus where viral DNA replication and the assembly of new viral capsids take place. The p41 protein is a key player in the formation and organization of these essential structures.

The localization of p41 to the nucleus is a critical aspect of its function. nih.govresearchgate.net Within the nucleus, p41, along with other viral replication proteins such as the DNA polymerase and the major DNA-binding protein (encoded by U41), co-localizes to these specific replication compartments. mdpi.com By concentrating the necessary viral and cellular factors in a defined area, these compartments create an optimal environment that significantly enhances the efficiency of viral DNA replication. The formation of these organized centers is a hallmark of lytic herpesvirus infection and is crucial for the successful production of progeny viruses.

Interactions of Human Herpesvirus 6 P41 Protein with Viral and Host Factors

Viral Protein-Protein Interactions

The coordinated action of viral proteins is essential for successful viral replication. The p41 protein interacts with several other HHV-6 proteins to facilitate the synthesis of the viral genome.

Interaction with HHV-6 DNA Polymerase (Pol-6)

The HHV-6 p41 protein is classified as a 41-kilodalton (kDa) early nuclear antigen. nih.govmicrobiologyresearch.org It shares significant sequence identity (44%) with the human cytomegalovirus (HCMV) DNA-binding protein ICP36, which is the product of the UL44 gene. nih.govmicrobiologyresearch.org This homology suggests a conserved function between the two proteins. Research has shown that p41 binds to single-stranded DNA (ssDNA) with an affinity comparable to that of ICP36. nih.govmicrobiologyresearch.org Given that ICP36 is a known DNA polymerase-associated stimulatory factor for HCMV, it is strongly suggested that the HHV-6 p41 protein performs a similar function, acting as a processivity factor for the HHV-6 DNA polymerase (Pol-6). nih.govmicrobiologyresearch.org This interaction is critical for stabilizing the DNA polymerase on the DNA template during viral genome replication. pasteur.fr

Interacting ProteinFunctionSignificance of Interaction
HHV-6 DNA Polymerase (Pol-6)Catalyzes the synthesis of viral DNA.p41 is thought to act as a processivity factor, enhancing the efficiency of viral DNA replication.

Complex Formation with Direct Repeat 6 (DR6) Protein

Studies have identified a direct physical association between the HHV-6B p41 protein and the DR6 protein. nih.govnih.govdoaj.org The DR6 protein is encoded by the dr6 gene, which is considered an early/late gene as its expression is inhibited by cycloheximide (B1669411) and partially by phosphonoacetic acid. nih.govnih.gov Using confocal microscopy, researchers have observed that DR6 and p41 colocalize within the nucleus of HHV-6B-infected cells, specifically in structures that resemble viral replication compartments. nih.gov Further evidence of their interaction comes from co-immunoprecipitation analyses, which have demonstrated that DR6 and p41 are part of the same protein complex. nih.govresearchgate.net This interaction suggests a role for the DR6 protein in viral DNA replication, potentially modulating the function of p41. nih.gov

Interacting ProteinMethod of DetectionCellular Location of Interaction
Direct Repeat 6 (DR6) ProteinConfocal Microscopy, Co-immunoprecipitationNucleus (Viral Replication Compartments)

Colocalization with Immediate-Early 2 (IE2) Protein

The immediate-early 2 (IE2) protein of HHV-6 is a key transcriptional regulator. nih.gov During a productive infection, viral replication compartments (VRCs) are formed within the nucleus. These VRCs are sites of active viral DNA synthesis and are characterized by the presence of several viral proteins. nih.gov Both the HHV-6 p41 protein and the IE2 protein have been shown to be present within these VRCs. nih.gov This colocalization points towards a functional interplay between these two proteins within the specialized environment of the viral replication compartments, which is essential for the progression of the viral lifecycle.

Host Protein Interactions and Modulation of Cellular Pathways

HHV-6, like all viruses, relies on the host cell's machinery for its replication. The p41 protein interacts with and is influenced by various host proteins, highlighting the complex interplay between the virus and its host.

Influence of Host Chaperone Protein GP96 on HHV-6 p41 Expression

The host chaperone protein GP96, also known as endoplasmin, has been identified as a protein that interacts with HHV-6A and HHV-6B. nih.govnih.govrsu.lv Interestingly, GP96 appears to have a restrictive effect on viral propagation. nih.govnih.gov Studies have shown that the suppression of GP96 expression leads to an increase in viral DNA replication. nih.govnih.gov Concurrently, the expression of the HHV-6 DNA binding protein p41 was found to be significantly increased in cells with suppressed GP96 levels. nih.gov This suggests that GP96 may interfere with the viral life cycle, and its absence allows for more robust viral replication, as indicated by the higher levels of p41. nih.gov

Host ProteinEffect of Host Protein on p41Effect of Host Protein on Viral Replication
GP96 (endoplasmin)Suppression of GP96 increases p41 expression.Suppression of GP96 increases viral DNA replication.

Recruitment and Interaction with Host Shelterin Proteins (e.g., TRF1, TRF2)

The shelterin complex is a group of proteins that protect the telomeres of host chromosomes. nih.gov During HHV-6 infection, components of the shelterin complex, including Telomeric Repeat-binding Factor 1 (TRF1) and Telomeric Repeat-binding Factor 2 (TRF2), are recruited to the viral replication compartments. nih.gov This is significant as the p41 protein is also localized within these compartments. nih.gov Furthermore, research has demonstrated that TRF2 can bind to the telomeric repeats present in the HHV-6A/B genomes. nih.gov The recruitment of these host telomere-binding proteins to the sites of viral replication suggests a mechanism by which the virus may interact with and manipulate the host's telomere maintenance machinery, a process in which p41 is also spatially involved.

Host ProteinCellular Location of InteractionImplied Function of Interaction
TRF1Viral Replication CompartmentsPotential role in viral genome maintenance or integration.
TRF2Viral Replication CompartmentsBinds to viral telomeric repeats, potentially aiding in viral life cycle processes.

Impact on Host DNA Metabolism and Telomere Homeostasis

The HHV-6 p41 protein is a critical factor in viral DNA metabolism, primarily functioning as a DNA polymerase processivity factor. nih.govnih.gov It significantly enhances the efficiency of viral genome replication, a process that occurs within the host cell nucleus and utilizes the host's metabolic resources. nih.gov

Research has demonstrated that the p41 protein physically interacts with the HHV-6 DNA polymerase (Pol-6). nih.gov This interaction is crucial for robust viral DNA synthesis. In vitro assays have shown that while the viral polymerase alone can only synthesize short DNA fragments of less than 100 nucleotides, the addition of the p41 protein enables the synthesis of full-length DNA templates, such as the 7249-nucleotide M13 template. nih.gov This indicates that p41 acts as a vital accessory protein that greatly increases the processivity of the DNA polymerase, ensuring the complete and efficient replication of the viral genome. nih.gov This fundamental role in viral DNA synthesis represents a significant impact on the host cell's metabolic environment, as the virus redirects cellular resources, like nucleotides, for its own propagation. nih.gov

The relationship between the p41 protein and host telomere homeostasis is less direct. HHV-6 is unique among human herpesviruses for its ability to establish latency by integrating its genome into the telomeres of host chromosomes. mdpi.comnih.gov This integration process is dependent on the viral telomeric repeats (TMRs) located at the ends of the viral genome and involves interactions with host shelterin complex proteins, such as TRF2. nih.govnih.gov However, studies investigating the viral proteins responsible for this integration have focused on other candidates. The putative viral integrase U94 and recombination proteins U41 and U70 have been shown to be dispensable for telomere integration. mdpi.comfao.org The primary role of the p41 protein is associated with the lytic phase of the viral life cycle—specifically, active DNA replication—rather than the establishment of latency through telomere integration. nih.govnih.gov While HHV-6 infection profoundly affects telomere biology through integration, there is currently no direct evidence to suggest that the p41 protein itself participates in the integration mechanism or in the maintenance of telomere stability. mdpi.comnih.gov

Functional Domains Involved in Protein-Protein and Protein-DNA Interactions

The functions of the p41 protein are mediated by distinct structural regions, or domains, that are responsible for its interactions with DNA and other proteins. The p41 protein is homologous to the human cytomegalovirus (HCMV) DNA-binding protein ICP36 (UL44), sharing 44% sequence identity, which suggests a conservation of these critical functional domains. nih.gov

The p41 protein possesses an intrinsic ability to bind to single-stranded DNA (ssDNA), a crucial characteristic for its role in DNA replication. nih.gov Its most critical protein-protein interaction is with the viral DNA polymerase (Pol-6). nih.gov Co-immunoprecipitation experiments have confirmed that these two proteins form a stable complex within infected cells. nih.gov

Mutational analysis has provided specific insights into the domains governing these interactions. The N-terminus of the p41 protein is essential for its function in enhancing DNA synthesis, although it is not required for the physical binding to the polymerase. nih.gov Conversely, the C-terminus of p41 appears to be entirely dispensable for both binding to the polymerase and for stimulating its activity. nih.gov This indicates a separation of functions within the p41 protein structure, where one region is responsible for docking with the polymerase and another region is responsible for the allosteric or conformational changes that confer high processivity. For the DNA polymerase, both its N-terminal and C-terminal regions contribute to its ability to bind to the p41 protein. nih.gov

Table 1: Interactions of HHV-6 p41 Protein

Interacting Partner Type of Partner Interaction Type Functional Consequence
Single-Stranded DNA (ssDNA) Nucleic Acid Direct Binding Facilitates role in DNA replication. nih.gov
HHV-6 DNA Polymerase (Pol-6) Viral Protein Direct Binding Forms a complex that dramatically increases the processivity and overall activity of the DNA polymerase. nih.gov

Table 2: Functional Domains of HHV-6 p41 Protein

Domain/Region Function Interacting Partner(s) Notes
N-terminus Required for increasing DNA synthesis activity. HHV-6 DNA Polymerase (Pol-6) This domain is not required for the initial binding to the polymerase but is essential for the stimulatory effect. nih.gov
C-terminus Dispensable. Not applicable Not required for either binding to the polymerase or for enhancing DNA synthesis. nih.gov
DNA-Binding Domain Binds to single-stranded DNA. ssDNA A fundamental property for its function as a polymerase accessory protein. nih.gov

Cellular Localization and Dynamics of Human Herpesvirus 6 P41 Protein

Subcellular Distribution within Infected Cells

The p41 protein exhibits a highly specific subcellular distribution pattern following infection, concentrating in the cellular compartment where viral DNA replication occurs.

Nuclear Localization and DNA Replication Sites

Numerous studies have firmly established that the HHV-6 p41 protein is a nuclear antigen. nih.govnih.govnih.govresearchgate.net Upon its expression as an early protein in HHV-6-infected T cells, it localizes to the nucleus. nih.gov This nuclear localization is consistent with its primary role as a DNA polymerase accessory factor, a function that necessitates its presence at the sites of viral genome replication. nih.govnih.gov

Within the nucleus of infected cells, the p41 protein is not uniformly distributed. Instead, it congregates in distinct dot-like structures that are considered to be the viral replication compartments. nih.govnih.gov This was observed in HHV-6B-infected HCT116 cells, where p41 was found in the same nuclear compartments as another viral protein, DR6. nih.gov Confocal microscopy has confirmed the co-localization of p41 with these replication centers. nih.govnih.gov

The p41 protein forms a specific complex with the viral DNA polymerase (Pol-6), and this interaction is essential for efficient viral DNA synthesis. nih.gov It also interacts with the DR6 protein in HHV-6B, further anchoring it to these replication sites. nih.govnih.gov While the majority of p41 co-localizes with DR6 within these compartments, some studies have noted that p41 appears more dominant at the nuclear border. nih.gov This specific intranuclear arrangement underscores its central function in the viral replication machinery.

Summary of Research on p41 Nuclear Localization
FindingHHV-6 Variant(s)Cell Type(s)Method(s)Source(s)
Identified as a 41K early nuclear antigen.HHV-6T cellsMonoclonal Antibody Screening, Western Blot nih.govresearchgate.net
Localizes to nuclear dots resembling replication compartments.HHV-6BHCT116 cellsConfocal Microscopy nih.govnih.gov
Forms a complex with viral DNA polymerase (Pol-6) in the nucleus.HHV-6HHV-6-infected cellsCo-immunoprecipitation nih.gov
Co-localizes with DR6 protein in nuclear replication compartments.HHV-6BHCT116 cellsConfocal Microscopy, Co-immunoprecipitation nih.govnih.gov
Recognized as a nuclear antigen in HHV-6A infected cells.HHV-6AHSB-2 cells, HEK-293 cellsImmunofluorescence Assay (IFA) nih.gov

Cytoplasmic Presence

The primary and functionally significant localization of the p41 protein is within the nucleus. nih.govnih.gov However, like all nuclear-targeted proteins, p41 is synthesized in the cytoplasm by the host cell's translational machinery. lehigh.edu Following synthesis, it must be transported through the cytoplasm to the nuclear pore complex for import into the nucleus. lehigh.edu

While the replication cycle of herpesviruses involves complex trafficking of viral components between the nucleus and cytoplasm, direct evidence for a sustained or functional cytoplasmic pool of p41 is not prominent in the literature. lehigh.eduyoutube.com Studies on HHV-6 infection have shown that the virus can alter the localization of certain host cell proteins, causing them to accumulate in the cytoplasm. tau.ac.il For instance, the E2F1 transcription factor, normally found exclusively in the nucleus, was observed in both the nucleus and cytoplasm of HHV-6 infected T-cells. tau.ac.il However, research has consistently pointed to the nucleus as the destination and primary site of action for the p41 protein itself. nih.govnih.govnih.gov

Temporal Dynamics of HHV-6 p41 Localization during Infection

The expression and subsequent localization of the HHV-6 p41 protein are tightly regulated events within the viral life cycle. HHV-6 gene expression follows a coordinated cascade, categorized into immediate-early (IE), early (E), and late (L) phases. mdpi.comnih.gov The p41 protein is classified as an early (E) protein. nih.govnih.gov Its expression is dependent on the prior synthesis of immediate-early proteins, which are responsible for activating the transcription of early genes. nih.gov

The function of early proteins like p41 is primarily centered on viral DNA metabolism and replication. mdpi.comnih.gov In studies of HHV-6B infection, the protein DR6, which forms a complex with p41, was first detectable at 24 hours post-infection (hpi), with its levels increasing dramatically at 48 and 72 hpi. nih.gov This timeline suggests that p41 is actively localizing to the nucleus and forming functional replication complexes during this period, which aligns with the timing of viral DNA synthesis. The coordinated appearance of p41 and its binding partners within nuclear replication compartments is a key temporal feature of the HHV-6 lytic cycle. nih.gov

Temporal Expression and Localization of p41
Kinetic ClassExpression TimingKey FunctionsLocalization DynamicsSource(s)
Early (E)Follows Immediate-Early (IE) protein synthesis.DNA binding, DNA polymerase processivity factor.Synthesized in cytoplasm, rapidly imported into the nucleus. nih.govnih.gov
-Detectable with its partner DR6 from 24 hpi, increasing at 48-72 hpi.Forms replication complexes with Pol-6 and DR6.Accumulates in nuclear replication compartments over the course of infection. nih.gov

Compound and Protein List

NameType
human herpesvirus 6 p41 proteinViral Protein
DNA polymerase (Pol-6)Viral Enzyme
DR6Viral Protein
E2F1Host Transcription Factor
Retinoblastoma protein (Rb)Host Protein
Cyclin EHost Protein
MCM5Host Protein
Myelin basic proteinHost Protein
Interleukin-1β (IL-1β)Cytokine
Interferon-γ (IFN-γ)Cytokine
Interferon-α (IFN-α)Cytokine
Interferon-β (IFN-β)Cytokine
RANTESChemokine
CD46Host Cell Receptor
CD3Host Cell Receptor
CD4Host Cell Receptor
Glutathione S-transferase (GST)Enzyme (Fusion Protein Tag)
Chloramphenicol acetyl transferaseEnzyme (Reporter Gene)

Immunological Aspects of Human Herpesvirus 6 P41 Protein

Antigenicity and Immunoreactivity of HHV-6 p41 Protein

The p41 protein is a notable antigen during HHV-6 infection, capable of eliciting immune reactions. researchgate.net Its immunoreactivity has been observed in various contexts, including in patients with lymphoproliferative diseases and multiple sclerosis (MS). ki.senih.gov Studies have utilized monoclonal antibodies to detect the p41 protein in infected cells and tissues, highlighting its antigenic nature. asm.orgnih.gov For instance, the expression of the early p41 antigen has been identified in the "mummified" Reed-Sternberg cells in cases of Hodgkin's disease. nih.gov

Research has successfully identified specific antigenic epitopes on the HHV-6 p41 protein. A key finding was the characterization of an epitope recognized by a monoclonal antibody known as MAb to p41/38. asm.orgnih.gov This antibody was found to react specifically with a peptide sequence corresponding to amino acid residues 321 to 340 of the p41 protein from the HHV-6A strain GS. asm.orgnih.govresearchgate.net Within this peptide, a single amino acid was identified as being critical for antibody recognition. asm.orgnih.gov

A significant discovery in the study of the p41 protein is the identification of a divergent epitope that allows for the differentiation between the two variants of the virus, HHV-6A and HHV-6B. asm.orgnih.gov The monoclonal antibody MAb to p41/38 recognizes a nuclear antigen in cells infected with HHV-6A (strain GS) but fails to react with cells infected with HHV-6B (strain Z29). nih.govnih.gov

The basis for this differential reactivity lies in a single amino acid substitution within the antigenic epitope. asm.orgnih.gov The critical residue for recognition by the MAb to p41/38 is serine at position 328 (S328) in the HHV-6A p41 protein. asm.orgnih.gov In the corresponding position in the HHV-6B p41 protein, this serine is replaced by asparagine (N328), which renders the peptide nonreactive to the antibody. asm.orgnih.gov This S328 marker was consistently found in sequenced HHV-6A strains, while the N328 marker was present in sequenced HHV-6B strains. asm.orgnih.gov This finding is crucial for distinguishing the roles of the two viral variants in various diseases. nih.gov

FeatureHHV-6A (Strain GS)HHV-6B (Strain Z29)
Monoclonal Antibody Reactivity (MAb to p41/38) ReactiveNon-reactive
Antigenic Epitope p41 residues 321-340p41 residues 321-340
Critical Amino Acid at Position 328 Serine (S328)Asparagine (N328)

HHV-6 p41 as a Target for Host Humoral Immune Response

The p41 protein is a target of the host's humoral (antibody-mediated) immune response, although its prominence as an antigen can vary. nih.gov Serological studies have shown that approximately 10% to 30% of sera from the general population contain antibodies that react with the HHV-6 p41 protein. nih.gov In certain patient groups, higher rates of both IgG and IgM antibodies against p41 have been observed. nih.gov

Notably, elevated serum antibody reactivity to the p41 protein has been reported in patients with multiple sclerosis (MS) compared to control groups. researchgate.netfrontiersin.org However, the utility of p41 as a serological marker has been debated. ki.seresearchgate.net Some studies suggest that p41 is not an ideal target for HHV-6 serology because the antibody response can be low in many individuals, and there is a risk of cross-reactivity with a cellular protein (p38) when using antigen purified from infected cells. researchgate.net To circumvent this, recombinant p41 proteins have been developed for use in enzyme-linked immunosorbent assays (ELISAs). researchgate.net

Molecular Immune Evasion Strategies (General HHV-6 Mechanisms)

Human herpesviruses, including HHV-6, have evolved sophisticated strategies to evade the host immune system, allowing them to establish lifelong latency. bmj.comnih.govnih.gov These mechanisms are not specific to the p41 protein but are characteristic of the virus as a whole.

Key immune evasion strategies include:

Interference with Antigen Presentation: HHV-6 can downregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. bmj.comnih.gov This action impairs the ability of cytotoxic T lymphocytes (CTLs) to recognize and kill infected cells. youtube.com

Modulation of Cytokine and Chemokine Networks: The virus can alter the production of cytokines and chemokines. bmj.comnih.gov For example, HHV-6 infection of dendritic cells and macrophages can lead to a selective suppression of Interleukin-12 (IL-12), a cytokine crucial for generating a robust antiviral Th1-polarized immune response. nih.gov

Disruption of Immune Cell Function: HHV-6 directly infects and modulates the function of various immune cells. nih.gov Its primary target is the CD4+ T lymphocyte, a central player in the adaptive immune response. nih.govnih.gov Infection can lead to the inhibition of Interleukin-2 (IL-2) synthesis, cell cycle arrest, and apoptosis (programmed cell death) in these cells. nih.gov HHV-6A can also infect CD8+ T cells and Natural Killer (NK) cells. nih.gov

Receptor Modulation: HHV-6 infection can lead to a generalized loss of CD46 expression in lymphoid tissue. nih.gov CD46 is a primary receptor for the virus but also a crucial complement regulatory protein. Its downregulation may lead to an inappropriate activation of the complement system. nih.gov

Viral Homologs: HHV-6 expresses its own versions (homologs) of host chemokines and chemokine receptors, allowing it to manipulate immune cell trafficking and responses to its advantage. nih.gov

Evasion MechanismEffectReference
MHC Class I Downregulation Reduces recognition by cytotoxic T cells. bmj.comnih.gov
IL-12 Suppression Impairs Th1 antiviral responses. nih.gov
IL-2 Inhibition Arrests T cell proliferation. nih.gov
CD46 Downregulation May cause aberrant complement activation. nih.gov
Viral Chemokine Homologs Modulates immune cell migration. nih.gov

Potential for Molecular Mimicry (General HHV-6 proteins)

Molecular mimicry is a phenomenon where similarities between pathogen-derived and host-derived protein sequences can lead to an autoimmune response. nih.govthe-scientist.com It is hypothesized that the immune response initially directed against a viral protein may cross-react with a similar self-protein, leading to tissue damage and autoimmune disease. nih.govbiorxiv.org

Several studies suggest that HHV-6 proteins may act as molecular mimics. biorxiv.org Research has identified shared short amino acid sequences (pentapeptides) between HHV-6 viral antigens and proteins found in the human central nervous system (CNS). biorxiv.org For example, the HHV-6 protein U94 shares immunogenic sequences with human synapsin-1 (SYN1), a CNS protein. biorxiv.org This mimicry could potentially trigger autoimmune reactions that contribute to the neuroinflammation seen in diseases like multiple sclerosis. nih.govbiorxiv.org The family of herpesviruses, which are known for causing chronic infections, demonstrates a high degree of molecular mimicry, potentially as a strategy to evade the host immune system by resembling "self" proteins. the-scientist.combiorxiv.org

Role of Human Herpesvirus 6 P41 Protein in Viral Pathogenesis Molecular Mechanisms

Contribution to HHV-6 Replication in Specific Cell Types and Tissues

The p41 protein is an essential component for HHV-6 replication, functioning as a putative DNA polymerase stimulatory factor. nih.gov Its expression is an early event in the viral life cycle, preceding the synthesis of late viral proteins and the assembly of new virions. nih.gov The p41 protein has been identified as a DNA-binding protein that shares significant sequence identity with the human cytomegalovirus (HCMV) DNA-binding protein, ICP36, suggesting a similar function in enhancing the processivity of the viral DNA polymerase. nih.gov

Studies have shown that the expression of p41 is detectable within hours of viral infection in various cell types. For instance, in HeLa cells, the HHV-6A p41 protein can be detected as early as 8 hours post-infection. nih.gov The presence of p41 is a key indicator of active viral replication. nih.gov This protein localizes to the nucleus of infected cells, where it can interact with single-stranded DNA (ssDNA) with an affinity comparable to its HCMV counterpart. nih.gov

The detection of p41 has been instrumental in identifying the cellular tropism of HHV-6. The virus is known to infect a wide range of cells, including T lymphocytes, monocytes/macrophages, natural killer (NK) cells, and various CNS cells such as astrocytes, microglia, and oligodendrocytes. nih.govresearchgate.net The presence of p41 in these specific cell populations within tissues confirms active viral gene expression and replication. For example, in patients with mesial temporal lobe epilepsy (MTLE), immunoreactivity to the p41 antigen has been observed in hippocampal samples, indicating active viral processes in this brain region. researchgate.net

Research FindingCell/Tissue TypeImplication for ReplicationReference
Detection of p41 early antigenT cellsIndicates early phase of viral replication nih.gov
p41 expression within 8 hours post-infectionHeLa cellsConfirms host cell protein synthesis is utilized for viral replication nih.gov
Immunoreactivity to p41 in hippocampal samplesHippocampus (MTLE patients)Suggests active HHV-6 replication in a specific brain region associated with neurological disease researchgate.net
Presence of p41 in oligodendrocytesCentral Nervous SystemImplicates these cells as a site of HHV-6 replication and persistence researchgate.netnih.gov

Molecular Basis of Viral Persistence

Like other herpesviruses, HHV-6 has the ability to establish lifelong persistence in the host. numberanalytics.com While the precise molecular mechanisms governing HHV-6 latency and reactivation are still under investigation, the expression of certain viral proteins, including p41, is indicative of a shift from a latent to a lytic state. nih.gov During latency, the viral genome is maintained in the host cell with limited gene expression. nih.gov Reactivation from this latent state involves the sequential expression of viral genes, starting with immediate-early proteins. nih.gov

The detection of p41, an early protein, signifies the initiation of the lytic replication cycle. nih.gov In latently infected cells, such as monocytes/macrophages, the expression of immediate-early proteins like the IE1/IE2 proteins is suppressed. nih.gov Upon reactivation, transcription of these genes is initiated, leading to the production of proteins like p41 that are necessary for viral DNA replication. nih.gov Therefore, the presence of p41 serves as a molecular signature of viral reactivation and a departure from the persistent, latent state. The ability of the virus to reactivate periodically can contribute to chronic inflammation and tissue damage over time.

Implications in Neuroinflammation and Neuropathogenesis

The presence and activity of the HHV-6 p41 protein have been significantly linked to neuroinflammatory conditions and the pathogenesis of various neurological diseases. nih.gov The virus's ability to infect and replicate within CNS cells contributes to a range of pathologies. nih.gov

Association with Oligodendrocytes in CNS

A substantial body of evidence points to a strong association between HHV-6 and oligodendrocytes, the myelin-producing cells of the CNS. nih.gov The detection of HHV-6 antigens, including p41, within oligodendrocytes in the brains of patients with multiple sclerosis (MS) and other demyelinating diseases suggests a direct role for the virus in the pathology of these conditions. researchgate.netnih.gov

In studies of progressive multifocal leukoencephalopathy (PML), a severe demyelinating disease, HHV-6 p41 has been found in swollen, infected oligodendrocytes, often in co-infection with the JC virus (JCV). researchgate.net This suggests that HHV-6 can actively replicate in these cells, potentially contributing to the demyelination process. researchgate.net Furthermore, research has shown that HHV-6 infection can be indirectly cytotoxic to oligodendrocytes, leading to cell death through caspase-independent pathways. nih.gov This cytotoxicity is thought to be mediated by factors secreted from infected T cells, highlighting an indirect mechanism of oligodendrocyte damage. nih.gov

FindingDisease ContextImplicationReference
HHV-6 p41 detected in oligodendrocytesMultiple Sclerosis (MS), Progressive Multifocal Leukoencephalopathy (PML)Suggests direct infection and replication of HHV-6 in myelin-producing cells, potentially contributing to demyelination. researchgate.netnih.gov
Indirect cytotoxicity to oligodendrocytesIn vitro studiesHHV-6 infected T-cells secrete factors that can induce oligodendrocyte cell death. nih.gov

Role in Viral Reactivation within Neurological Tissues

Reactivation of latent HHV-6 within the CNS is a critical factor in the development of neurological diseases. nih.gov The expression of the p41 protein is a key marker of this reactivation process. oup.comoup.com In individuals with compromised immune systems, such as transplant recipients, HHV-6 reactivation can lead to severe neurological complications, including encephalitis. nih.gov

Studies have shown that in neurological tissues, the reactivation of HHV-6, as evidenced by the presence of early viral proteins like p41, can trigger a cascade of events leading to inflammation and neuronal damage. researchgate.net For example, in MTLE, higher levels of HHV-6 DNA and the presence of p41 antigen in the hippocampus suggest that viral reactivation in this specific brain region may contribute to the pathogenesis of the disease. researchgate.net

Molecular Mechanisms of Host Cell Dysregulation (e.g., mitochondrial dysfunction, general HHV-6 effect)

HHV-6 infection and reactivation can profoundly dysregulate host cell functions, with mitochondrial dysfunction being a significant consequence. oup.comoup.com The reactivation of HHV-6A has been shown to induce mitochondrial fragmentation. oup.com This structural change is associated with altered cellular metabolism and a compromised ability of the cell to produce energy in the form of ATP. oup.comnih.gov

The expression of the p41 protein coincides with these mitochondrial alterations, suggesting a role for the early stages of viral replication in triggering this host cell response. oup.comoup.com Specifically, HHV-6A reactivation leads to the downregulation of key mitochondrial proteins involved in glucose metabolism, such as pyruvate (B1213749) dehydrogenase. nih.gov This disruption of mitochondrial function not only impacts cellular energy but can also affect the cell's innate immune response. oup.com Fragmented mitochondria are less efficient in initiating antiviral signaling pathways, potentially creating a more favorable environment for the virus. oup.com Interestingly, there is also evidence of HHV-6B DNA integrating into mitochondrial DNA, which could have long-term consequences for mitochondrial function. hhv-6foundation.org

HHV-6 p41 Involvement in Co-infection Dynamics (e.g., with JCV)

The interplay between HHV-6 and other viruses, particularly the JC virus (JCV), has been observed in the context of neurological diseases. researchgate.netresearchgate.net JCV is the causative agent of PML, and co-infection with HHV-6 appears to be associated with the demyelinating lesions characteristic of this disease. researchgate.net

Immunohistochemical studies have demonstrated the co-localization of the HHV-6 p41 protein and the JCV large T-antigen within the same swollen oligodendrocytes in the brains of PML patients. researchgate.net This finding suggests that both viruses are actively replicating within the same cells. It has been proposed that HHV-6 reactivation may create a more permissive environment for JCV replication, potentially by modulating the host's immune response or by directly influencing the cellular machinery. researchgate.net The presence of HHV-6, marked by p41 expression, in conjunction with JCV infection, may therefore exacerbate the demyelinating pathology of PML. nih.govnih.gov

Co-infecting VirusDiseaseObservationImplicationReference
JC virus (JCV)Progressive Multifocal Leukoencephalopathy (PML)Co-localization of HHV-6 p41 and JCV large T-antigen in oligodendrocytes.HHV-6 may act as a co-factor in the pathogenesis of PML, potentially enhancing JCV-mediated demyelination. researchgate.netresearchgate.net

Methodological Approaches in Human Herpesvirus 6 P41 Protein Research

Molecular Cloning and Expression Systems

The initial step in characterizing the p41 protein involved its molecular cloning. Researchers successfully cloned a 41-kDa early nuclear antigen, termed p41, from HHV-6-infected T cells by screening a cDNA expression library. nih.govmicrobiologyresearch.org This was achieved using the anti-p41 monoclonal antibody (MAb) C5. nih.govmicrobiologyresearch.org Subsequent expression of the cloned p41 in mammalian cells confirmed that it co-migrated with the authentic p41 protein from HHV-6-infected cells and was localized to the nucleus. nih.govmicrobiologyresearch.org

For more detailed functional studies, in vitro transcription and translation systems have been employed. Run-off transcripts of the p41 open reading frame (ORF) were synthesized, capped, and then translated in a rabbit reticulocyte lysate system. researchgate.net This in vitro-synthesized p41 protein was then used in various assays, including immunoprecipitation and DNA affinity chromatography. researchgate.net Furthermore, both the p41 protein and the HHV-6 DNA polymerase (Pol-6) have been expressed in vitro to study their direct interaction. nih.gov

Immunological Detection Methods

A variety of immunological methods have been crucial for detecting and characterizing the p41 protein, both in vitro and in infected cells.

Monoclonal Antibody Development and Applications

The development of monoclonal antibodies (MAbs) specific to the p41 protein has been a cornerstone of its research. The C5 MAb was instrumental in the initial cloning of the p41 gene. nih.govmicrobiologyresearch.org Another MAb, 9A5D12, an IgG2a kappa mouse monoclonal antibody, is widely used for the detection of the p41 early antigen from both HHV-6A and HHV-6B strains. scbt.com This antibody is effective in Western blot, immunoprecipitation, and immunofluorescence applications. scbt.com Commercial availability of such antibodies has greatly facilitated research on the p41 protein. scbt.combio-world.com These antibodies have been used to confirm the expression of p41 in various cell lines and clinical samples. researchgate.net

Antibody NameTypeApplication(s)Specificity
C5Mouse MAbCloning, ImmunoprecipitationHHV-6 p41
9A5D12Mouse MAb IgG2a κWestern Blot, Immunoprecipitation, ImmunofluorescenceHHV-6A and HHV-6B p41 early antigen

Immunofluorescence and Immunohistochemistry

Immunofluorescence and immunohistochemistry have been pivotal in determining the subcellular localization of the p41 protein. Studies using the C5 MAb showed that when expressed in mammalian cells, the cloned p41 protein localizes to the nucleus. nih.govmicrobiologyresearch.org This nuclear localization is consistent with its proposed role in DNA replication. nih.govnih.gov Immunohistochemical studies have also detected the expression of p41 in various tissues. For instance, in lymph nodes affected by Hodgkin's disease that were positive for HHV-6 DNA, the p41 antibody stained rare plasma cells and isolated granulocytes. nih.gov In some cases, it also stained Reed-Sternberg cells that appeared to have undergone apoptosis. nih.gov Furthermore, immunohistochemistry is a valuable tool for analyzing tissue samples for active HHV-6 infections by detecting viral antigens like p41. coppelabs.com

Co-immunoprecipitation and Western Blot Analysis

Co-immunoprecipitation and Western blot analysis have been essential for identifying proteins that interact with p41. A significant finding from these studies is the interaction between p41 and the HHV-6 DNA polymerase (Pol-6). nih.gov An anti-p41 antibody was used to co-immunoprecipitate a 110-kDa protein from HHV-6-infected cells, which was subsequently identified as Pol-6. nih.gov Reciprocal immunoprecipitation and Western blot analyses confirmed this complex formation. nih.gov

Western blot analysis has also been used to detect the p41 protein in protein extracts from clinical samples. For example, in a patient with mesial temporal lobe epilepsy (MTLE), protein extracts from the hippocampus specifically reacted with an anti-HHV-6 p41 antibody. researchgate.net This reactivity was dose-dependent and suggested the presence of the p41 antigen in the brain tissue. researchgate.net

Functional Assays

To understand the role of the p41 protein in the viral life cycle, various functional assays have been developed.

In Vitro DNA Synthesis Assays

A key functional insight into the p41 protein came from in vitro DNA synthesis assays. nih.gov These assays demonstrated that p41 acts as a processivity factor for the HHV-6 DNA polymerase, Pol-6. nih.gov Using a primed M13 single-stranded DNA template, researchers showed that while Pol-6 alone could only synthesize short DNA fragments of less than 100 nucleotides, the addition of p41 significantly increased the DNA synthesis activity of Pol-6. nih.gov In the presence of p41, Pol-6 was able to synthesize full-length M13 template DNA, which is 7249 nucleotides long. nih.gov This finding strongly supports the role of p41 as a crucial accessory protein for efficient viral DNA replication. nih.gov

Assay ComponentObservation with Pol-6 AloneObservation with Pol-6 and p41
DNA Synthesis Product Length<100 nucleotides~7249 nucleotides (full-length)
DNA Synthesis ActivityLowGreatly Increased

Promoter Activity and Transcriptional Regulation Assays

The regulation of the p41 gene is crucial for the viral life cycle, as its product is an essential DNA polymerase processivity factor. nih.gov Researchers have employed various assays to dissect the transcriptional control of this gene.

Reporter Gene Assays: To identify and characterize the p41 promoter, scientists have utilized reporter gene assays. In these experiments, the DNA sequence upstream of the p41 start codon is cloned into a plasmid in front of a reporter gene, such as luciferase. A reporter construct containing 1,027 base pairs of the p41 upstream sequence was shown to be inactive in uninfected T cells but acted as a strong promoter in HHV-6-infected cells, demonstrating that viral factors are required for its activation. nih.gov

Deletion and Mutational Analysis of the Promoter: Through systematic deletion and point mutations within the promoter region, a critical 21-base-pair element, named the EA site, was identified. nih.gov This site is located between -73 and -52 base pairs relative to the transcription start site and is indispensable for promoter activity. nih.gov Mutating the EA site was found to destroy the transcriptional activity of the p41 promoter in infected cells. nih.gov

Mobility Shift Assays: These assays, also known as electrophoretic mobility shift assays (EMSAs), have been used to identify proteins that bind to the p41 promoter. Using the EA site as a probe, these experiments revealed four distinct binding activities, designated C1 through C4. The C1 and C2 complexes are present in both uninfected and infected cells. In contrast, C3 and C4, which contain C/EBP transcription factors, are only present in uninfected cells, suggesting that their removal may be necessary for promoter activation. nih.gov

Inhibitor Studies: To classify the temporal expression pattern of p41 transcripts, researchers have used metabolic inhibitors. Treatment of infected cells with cycloheximide (B1669411) (a protein synthesis inhibitor) and phosphonoacetic acid (a viral DNA polymerase inhibitor) has shown that p41 RNA species belong to the early-late class of herpesvirus genes. nih.govunl.edu This means their expression begins before the onset of viral DNA replication but continues, often at higher levels, after replication has started.

Northern blot analyses have further characterized the transcriptional landscape of the p41 gene locus, identifying at least six different polyadenylated RNA species ranging from 1.2 to 4.5 kb, all of which are associated with polyribosomes, indicating they are actively translated into protein. nih.govunl.edu

Table 1: Regulatory Elements in the HHV-6 p41 Promoter

Regulatory ElementLocation (relative to transcription start)FunctionBinding Factors
EA site-73 to -52 bpEssential for transcriptional stimulation in infected cells. nih.govC1, C2 (in infected cells) nih.gov
TATA box-74 bp (relative to start codon)Basal promoter element, positions RNA polymerase for transcription initiation. nih.govTATA-binding protein (TBP)
C/EBP site (within EA)-73 to -52 bpBinds inhibitory factors in uninfected cells. nih.govC3, C4 (in uninfected cells) nih.gov

Genetic Manipulation and Mutational Analysis

To definitively establish the role of the p41 protein in the viral life cycle, researchers have turned to genetic manipulation of the HHV-6 genome.

Bacterial Artificial Chromosome (BAC) Mutagenesis: A key technology in this area is the use of bacterial artificial chromosomes (BACs) containing the entire HHV-6 genome. This system allows for precise genetic engineering of the virus in E. coli. To study p41's function, a U27-deficient HHV-6A mutant was constructed by introducing a frameshift mutation into the U27 gene (which codes for p41) within an HHV-6A BAC. researchgate.net

Analysis of Mutant Viruses: The subsequent analysis of these genetically modified viruses provides the most direct evidence of a protein's function. When the mutant BAC DNA for the U27-deficient virus was introduced into permissive cells, no viral reconstitution was detected. In contrast, both the wild-type and a revertant BAC (where the mutation was repaired) successfully produced infectious virus. researchgate.net This result demonstrates that the p41 protein is absolutely essential for the replication and life cycle of HHV-6A. researchgate.net

Expression of Recombinant Proteins: To study the protein in isolation, away from other viral components, the p41 gene has been cloned and expressed as a recombinant protein. For example, p41 proteins from both HHV-6A and HHV-6B have been expressed in bacteria as glutathione-S-transferase (GST) fusion proteins. nih.gov These purified proteins are valuable for a variety of applications, including the development of serological assays and the analysis of specific protein domains. nih.govdissertation.com Mutational analysis of these recombinant proteins has also been used to map the specific amino acid sequences (epitopes) recognized by monoclonal antibodies. dissertation.com

Table 2: Effects of Genetic Manipulation of the p41 (U27) Gene

Genetic ModificationMethodologyObserved PhenotypeConclusion
Frameshift mutation in U27 geneBAC mutagenesisFailure to reconstitute infectious virus from mutant BAC DNA. researchgate.netThe p41 protein is critical for the HHV-6A life cycle. researchgate.net
Repair of U27 mutation (Revertant)BAC mutagenesisRestoration of infectious virus production. researchgate.netThe lethal phenotype was specifically due to the loss of p41 function. researchgate.net

Advanced Proteomics and Imaging Techniques

Modern proteomics and high-resolution microscopy have enabled a deeper understanding of the p41 protein's interactions and its role within the infected cell.

Co-immunoprecipitation: This technique is used to identify proteins that interact with a protein of interest. By using an antibody to pull the p41 protein out of cell extracts, any associated proteins can be pulled down with it and subsequently identified. Co-immunoprecipitation analysis revealed a novel interaction between the HHV-6B protein DR6 and the p41 protein. nih.gov This finding suggests that DR6, which also localizes to viral replication compartments, may have a function related to viral DNA replication through its association with p41. nih.gov

Confocal Microscopy: This advanced form of fluorescence microscopy allows for the generation of high-resolution, three-dimensional images of cells. It has been crucial for determining the subcellular localization of the p41 protein. Studies using confocal microscopy have shown that p41 is a nuclear protein. nih.govmicrobiologyresearch.org Furthermore, it has been observed to co-localize with the DR6 protein in distinct nuclear dots that resemble viral replication compartments, providing visual confirmation of their interaction within the infected cell nucleus. nih.gov Multi-channel fluorescence images acquired by laser confocal microscopes are a standard method for visualizing the localization and co-localization of viral proteins like p41. nih.gov

While a specific proteomics technique like pSILAC (pulsed stable isotope labeling with amino acids in cell culture) has not been prominently documented in the available research for p41, the field of proteomics is rapidly advancing. Techniques such as co-immunoprecipitation coupled with mass spectrometry are the standard for discovering protein-protein interactions, a strategy that led to the identification of the DR6-p41 complex. nih.gov

Table 3: Protein Interactions and Localization of HHV-6 p41

Interacting ProteinDetection MethodSubcellular Localization (via Confocal Microscopy)Reference
DR6 (HHV-6B)Co-immunoprecipitationCo-localizes with p41 in nuclear dots resembling replication compartments. nih.gov nih.gov
N/A (Self-localization)ImmunofluorescenceNuclear. nih.govmicrobiologyresearch.org nih.govmicrobiologyresearch.org

Therapeutic and Antiviral Implications of Human Herpesvirus 6 P41 Protein Mechanistic Focus

Human Herpesvirus 6 p41 Protein as a Potential Antiviral Target

The indispensability of the p41 protein for the replication of HHV-6 underscores its potential as a target for antiviral drugs. nih.govnih.gov The protein, encoded by the U27 gene, functions as a DNA polymerase processivity factor, a critical role that ensures the efficient and accurate duplication of the viral genome. nih.govesmed.org

The p41 protein is expressed early in the viral life cycle and localizes to the nucleus of infected cells. nih.gov There, it forms a complex with the viral DNA polymerase (Pol-6), a 110-kDa protein. nih.gov This interaction dramatically enhances the DNA synthesis activity of the polymerase, allowing for the production of long, complete strands of viral DNA. nih.gov In the absence of a functional p41 protein, the DNA polymerase alone can only synthesize short DNA fragments, highlighting the essential nature of the p41-Pol-6 interaction for successful viral replication. nih.gov

Rationale Based on Functional Conservation

The rationale for targeting the HHV-6 p41 protein is significantly strengthened by its functional and structural conservation across different HHV-6 strains and its homology with processivity factors of other betaherpesviruses, notably the pUL44 protein of human cytomegalovirus (HCMV). This conservation suggests that inhibitors developed against p41 could have broad efficacy against various HHV-6 isolates.

The pU27 gene, which encodes the p41 protein, exhibits a high degree of sequence conservation among different clinical strains of both HHV-6A and HHV-6B. This low genetic variability indicates that the protein's function is under strong selective pressure, making it less likely for resistance-conferring mutations to arise without compromising viral fitness.

Furthermore, the structural and functional similarities between HHV-6 p41 and HCMV pUL44 provide a valuable framework for drug development. Both proteins act as sliding clamps that tether the viral DNA polymerase to the DNA template, a mechanism that is crucial for processive DNA synthesis. This shared mechanism suggests that therapeutic strategies targeting the processivity factor of one virus may be adaptable to the other.

FeatureHHV-6 p41 ProteinHCMV pUL44 Protein
Function DNA Polymerase Processivity FactorDNA Polymerase Processivity Factor
Interaction Partner HHV-6 DNA Polymerase (Pol-6)HCMV DNA Polymerase (UL54)
Role in Replication Essential for long-chain DNA synthesisEssential for processive DNA synthesis
Conservation Highly conserved across HHV-6A and HHV-6B strains
Homology Significant sequence and structural homology

Development of Inhibitors Targeting p41 Function (Mechanistic Basis)

The development of inhibitors targeting the function of the HHV-6 p41 protein is a promising, albeit still largely preclinical, area of antiviral research. The primary mechanistic basis for such inhibitors lies in the disruption of the critical interaction between p41 and the viral DNA polymerase, or by interfering with the ability of p41 to bind to DNA. Two main classes of inhibitors are being explored in the broader context of herpesvirus replication: small molecules and peptide-based inhibitors.

Small Molecule Inhibitors:

The discovery of small molecules that can disrupt the interaction between the two subunits of the herpes simplex virus (HSV) DNA polymerase provides a proof-of-concept for targeting similar protein-protein interactions in HHV-6. nih.gov In the case of HSV, a high-throughput screen identified a small molecule that specifically inhibited the physical interaction between the catalytic subunit (Pol) and the processivity subunit (UL42), leading to the inhibition of viral replication at non-toxic concentrations. nih.gov

A similar strategy could be employed to identify small molecules that bind to a pocket at the interface of the HHV-6 p41 and Pol-6 proteins, thereby preventing their association. The mechanistic basis of such an inhibitor would be to allosterically or competitively block the binding site, effectively halting processive DNA synthesis. The high degree of conservation in the regions of p41 that interact with the DNA polymerase and the DNA molecule makes this a particularly attractive approach.

Peptide-Based Inhibitors:

Peptide-based inhibitors represent another viable strategy. These are designed to mimic a specific region of one of the interacting proteins, thereby competitively inhibiting the formation of the protein complex. For other viruses, such as HIV, peptide inhibitors targeting the gp41 protein have been successfully developed to block viral fusion. nih.gov

In the context of HHV-6, a peptide inhibitor could be designed to mimic the binding domain of either the p41 protein or the DNA polymerase. This peptide would then compete with the native protein for binding, effectively disrupting the p41-Pol-6 complex and inhibiting viral DNA replication. Research into peptide inhibitors for other viral protein-protein interactions has shown that this can be a highly specific and potent approach. rsc.orgresearchgate.net

Inhibitor ClassMechanistic Basis for Targeting HHV-6 p41Example from Other Viruses
Small Molecules Disrupt the interaction between p41 and the viral DNA polymerase (Pol-6) by binding to their interface.A small molecule inhibits the interaction between the Pol and UL42 subunits of the Herpes Simplex Virus DNA polymerase. nih.gov
Peptide-Based Inhibitors Competitively inhibit the formation of the p41-Pol-6 complex by mimicking the binding domain of one of the proteins.Enfuvirtide, a peptide inhibitor of HIV gp41, prevents viral fusion by disrupting the formation of the six-helix bundle. nih.gov

Conclusion and Future Research Directions

Summary of Key Knowledge on Human Herpesvirus 6 p41 Protein

The human herpesvirus 6 (HHV-6) p41 protein is a crucial early antigen expressed in the nucleus of infected T cells. nih.govmicrobiologyresearch.org This 41-kDa protein, encoded by the U27 gene, is a DNA-binding protein with a significant role in viral DNA replication. nih.govnih.gov It shares a notable 44% sequence identity with the human cytomegalovirus (HCMV) DNA-binding protein, ICP36, suggesting a similar function as a DNA polymerase stimulatory factor. nih.govmicrobiologyresearch.org

Extensive research has demonstrated that the p41 protein physically interacts with the HHV-6 DNA polymerase (Pol-6). nih.gov This interaction is not only specific but also essential for efficient viral DNA synthesis. While the viral polymerase alone can only synthesize short DNA fragments, the presence of the p41 protein dramatically enhances its processivity, enabling the synthesis of full-length DNA templates. nih.gov Mutational analyses have revealed that the N-terminus of p41 is vital for this enhancement of DNA synthesis, though not for the binding to the polymerase itself. nih.gov

The p41 protein has also been a subject of interest in the context of HHV-6-associated pathologies. For instance, immunoreactivity to the p41 antigen has been detected in the brain tissue of patients with mesial temporal lobe epilepsy (MTLE), suggesting a potential role of HHV-6 in this neurological disorder. researchgate.net However, its utility as a serological marker for conditions like multiple sclerosis (MS) has been questioned, as studies using recombinant p41 antigens have not shown significant differences in antibody responses between MS patients and controls. nih.govki.se It is important to note that monoclonal antibodies can differentiate between the p41 proteins of HHV-6A and HHV-6B variants. nih.gov

Unresolved Questions and Future Research Avenues

Despite the significant strides made in understanding the HHV-6 p41 protein, several questions remain unanswered, paving the way for future research endeavors.

Elucidation of Detailed Molecular Mechanisms

While the interaction between p41 and the viral DNA polymerase is established, the precise molecular choreography of this interaction requires further investigation. The exact conformational changes induced in the polymerase by p41 binding, and how this translates to increased processivity, are yet to be fully elucidated. Advanced structural biology techniques, such as cryo-electron microscopy, could provide high-resolution insights into the p41-polymerase complex. Furthermore, identifying other potential host or viral protein interactors with p41 could reveal a more extensive regulatory network involved in viral replication. For instance, a protein encoded by the SalI-L fragment of HHV-6A, DR7, has been shown to form a complex with p41, but the functional consequence of this interaction is not fully understood. doaj.org

Exploration of HHV-6 p41 Role in Broader HHV-6 Pathogenesis

The detection of p41 in the brains of patients with certain neurological conditions raises questions about its direct or indirect contribution to HHV-6 pathogenesis. researchgate.net Future research should focus on dissecting the role of p41 in the context of the central nervous system. Investigating whether p41 expression in neural cells alters cellular functions, contributes to inflammation, or plays a role in the establishment of latency and reactivation would be critical. nih.gov Given that HHV-6 can infect a wide range of cells and has been associated with various diseases, exploring the expression and function of p41 in different cell types and clinical contexts is warranted. researchgate.netnih.gov

Novel Antiviral Strategy Development based on p41 Targeting

The essential role of the p41 protein in viral DNA replication makes it an attractive target for the development of novel antiviral therapies. nih.gov Current antiviral drugs against HHV-6, such as ganciclovir (B1264) and foscarnet, target the viral DNA polymerase but can be associated with toxicity and the development of resistance. nih.govyoutube.com Targeting the p41 protein or its interaction with the DNA polymerase offers a promising alternative strategy. nih.govalliedacademies.orgmdpi.com

Future research should focus on high-throughput screening of small molecule libraries to identify inhibitors of the p41-polymerase interaction. Structure-based drug design, guided by a detailed understanding of the protein-protein interface, could also facilitate the development of potent and specific inhibitors. mdpi.com Furthermore, gene-silencing technologies like RNA interference (RNAi) could be explored to specifically target the p41 mRNA and inhibit its expression. nih.gov The development of antivirals with a broad spectrum of activity against various herpesviruses remains a significant goal. nih.gov

Q & A

Q. What experimental methods are used to detect and characterize HHV-6 p41 in infected cells?

HHV-6 p41 can be detected using monoclonal antibodies (e.g., MAb 9A5D12) targeting its phosphorylated epitopes, combined with immunoprecipitation and Western blotting . Immunocytochemistry reveals nuclear localization in oligodendrocytes (MS cases) and cytoplasmic staining in neurons . cDNA libraries and sequencing (e.g., lambda gt11 system) confirm its gene structure and homology to cytomegalovirus UL44 .

Q. How does HHV-6 p41 interact with viral DNA polymerase (Pol-6)?

Co-immunoprecipitation studies demonstrate that p41 forms a physical complex with Pol-6, enhancing its processivity. In vitro DNA synthesis assays using primed M13 templates show that p41 increases Pol-6 activity, enabling synthesis of full-length DNA (>7 kb), whereas Pol-6 alone produces only short fragments (<100 nt) . The N-terminus of Pol-6 is critical for binding, while the N-terminus of p41 is required for stimulating DNA synthesis .

Q. What distinguishes HHV-6A and HHV-6B p41 variants in research applications?

A key epitope difference at residue 328 (serine in HHV-6A vs. asparagine in HHV-6B) allows variant-specific detection using monoclonal antibodies like MAb p41/37. This marker is critical for interpreting p41 expression in disease contexts, such as multiple sclerosis .

Advanced Research Questions

Q. What transcriptional regulatory mechanisms control p41 expression during HHV-6 infection?

The p41 promoter contains a 21-bp EA site (-73 to -52 bp relative to the transcription start) essential for activity. Mobility shift assays identified four binding activities (C1–C4), with C1/C2 required for transcription in infected cells. Mutational disruption of the EA site abolishes promoter function, highlighting its role in transcriptional regulation . Reporter constructs (e.g., 1,027-bp upstream sequence) confirm promoter activity in infected T cells but not uninfected controls .

Q. How does p41 contribute to viral pathogenesis in neurological disorders like multiple sclerosis?

p41 expression correlates with HHV-6B infection in MS plaques, showing nuclear staining in oligodendrocytes and cytoplasmic staining in neurons near lesions. Its interaction with Pol-6 may facilitate viral persistence, while immunogenic epitopes (e.g., residues 321–340) could trigger cross-reactive immune responses . Sequencing data from MS brain specimens reveal HHV-6B group 2 as the dominant variant .

Q. What structural insights into p41 have been revealed by AlphaFold predictions?

AlphaFold models predict p41’s nuclear localization and DNA-binding domains, consistent with its role as a processivity factor. Structural clustering identifies homology to cytomegalovirus UL44 (ICP36), supporting functional analogies in DNA replication . However, predicted models require experimental validation, particularly for oligomerization states and post-translational modifications .

Q. How does p41 interact with other viral proteins, such as DR6, during replication?

Confocal microscopy and co-immunoprecipitation show that HHV-6B DR6 colocalizes with p41 in viral replication compartments. This interaction suggests DR6 may modulate p41’s processivity or recruitment to replication sites, though its functional impact requires further study .

Methodological Considerations

Q. What in vitro assays are used to study p41’s role in DNA synthesis?

Primed M13 single-stranded DNA templates are incubated with purified Pol-6 and p41. Reaction products are analyzed via agarose gel electrophoresis to assess processivity. Controls include substituting Pol-6 with HSV-1 DNA polymerase to confirm specificity .

Q. How can structural predictions (e.g., AlphaFold) guide experimental design for p41?

Predicted models (available via FoldSeek) inform mutagenesis studies targeting conserved domains (e.g., DNA-binding regions). Docking simulations with Pol-6 or host factors (e.g., NF-κB) can identify interaction interfaces for functional validation .

Q. What strategies differentiate active HHV-6A vs. HHV-6B infection in clinical samples?

Combine variant-specific PCR (targeting U27 gene polymorphisms) with immunohistochemistry using epitope-specific antibodies (e.g., MAb p41/38 for HHV-6A). Plasma DNA quantification and RNA-seq detect active replication, while late protein markers (e.g., p101) distinguish lytic phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.